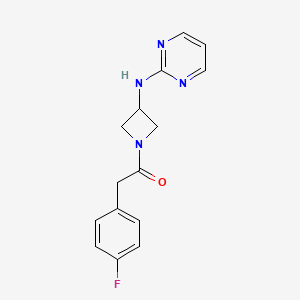

2-(4-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Description

This compound features a 4-fluorophenyl ethanone core linked to an azetidine ring substituted with a pyrimidin-2-ylamino group. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, common in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O/c16-12-4-2-11(3-5-12)8-14(21)20-9-13(10-20)19-15-17-6-1-7-18-15/h1-7,13H,8-10H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXHBBMQPOVJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)F)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone typically involves multiple steps:

Formation of the Azetidinyl Group: The azetidinyl group can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Pyrimidinylamino Group: This step often involves nucleophilic substitution reactions where a pyrimidine derivative is introduced.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl and pyrimidinylamino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Anticancer Activity

Studies have indicated that derivatives of pyrimidine-based compounds exhibit promising anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, pyrimidine derivatives have been synthesized to target Aurora kinases, which play a crucial role in cell division and are often overexpressed in cancers. The compound under discussion may similarly inhibit Aurora A kinase activity, thereby potentially reducing levels of oncogenes such as cMYC .

Antimicrobial Properties

Research has demonstrated that compounds containing fluorophenyl and pyrimidine structures can exhibit antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The incorporation of the azetidine ring may enhance the compound's ability to penetrate bacterial cell walls, increasing its efficacy as an antimicrobial agent .

Neurological Disorders

Given the structural attributes of the compound, it may also have applications in treating neurological disorders. Compounds with similar frameworks have been explored for their neuroprotective effects and potential to modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease or Parkinson's disease.

Case Study 1: Anticancer Efficacy

A study focused on pyrimidine derivatives revealed that certain compounds significantly inhibited cancer cell proliferation through kinase inhibition. The results indicated that modifications to the pyrimidine structure could enhance potency against specific cancer types, suggesting that 2-(4-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone might similarly exhibit targeted anticancer activity .

Case Study 2: Antimicrobial Activity

In a series of experiments assessing antibacterial efficacy, compounds similar to This compound were tested against strains like Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at low concentrations, indicating potential for development as a new class of antibiotics .

Data Tables

To summarize the findings related to the applications of this compound, the following table outlines key characteristics and experimental results:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrimidinylamino group can participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Substitution Patterns

Key Analogs :

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Core: Triazole ring instead of azetidine. Substituents: Dual fluorophenyl groups and a sulfonylphenyl group.

Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives (–5): Core: Pyrazolo-pyrimidine fused ring system. Substituents: Fluorophenyl chromenones and sulfonamide groups. Impact: The fused heterocycle enhances π-π stacking, while sulfonamide groups improve solubility and bioavailability .

2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone (): Core: Cyclohexylamino group instead of azetidine-pyrimidine. Substituents: Lacks heteroaromaticity but retains fluorophenyl ethanone. Impact: Reduced hydrogen-bonding capacity but increased lipophilicity .

Structural Comparison Table :

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a fluorophenyl group, an azetidine core, and a pyrimidine moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidinones, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, a series of azetidinones were screened against various microbes, showing potent activity against Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Azetidinone A | S. aureus | 0.5 µg/mL |

| Azetidinone B | C. albicans | 1 µg/mL |

| 2-(4-Fluorophenyl)-1-Azetidinone | E. coli | 0.8 µg/mL |

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the pyrimidine and azetidine rings can significantly affect the biological activity of these compounds. For example, the presence of electron-withdrawing groups such as fluorine enhances the potency against certain bacterial strains . The introduction of various substituents on the phenyl ring has been shown to influence both efficacy and selectivity.

Case Study 1: Efficacy in Cholesterol Reduction

A related compound demonstrated efficacy in reducing cholesterol absorption in animal models. In a study involving cholesterol-fed hamsters, the compound exhibited an ED50 of 0.04 mg/kg/day for lowering liver cholesteryl esters . This highlights the potential therapeutic applications of similar compounds in managing hyperlipidemia.

Case Study 2: Antibacterial Properties

In another study focusing on antibacterial properties, several azetidinone derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific structural features showed enhanced inhibitory activity against resistant strains .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 2-(4-fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone?

- Methodological Answer : A plausible synthetic route involves multi-step functionalization. For example, the azetidine ring can be synthesized via cyclization of a β-chloroamine intermediate. The pyrimidin-2-ylamino group can be introduced via nucleophilic substitution under mild acidic conditions (e.g., using pyrimidin-2-amine with a leaving group like bromide). The 4-fluorophenyl ethanone moiety can be prepared via Friedel-Crafts acylation using 4-fluorobenzene and acetyl chloride in the presence of AlCl₃ . Subsequent coupling steps (e.g., amide bond formation) would integrate the fragments.

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, especially for verifying stereochemistry and bond angles .

- NMR spectroscopy : Employ ¹H/¹³C NMR to confirm substituent positions (e.g., 4-fluorophenyl aromatic protons at δ ~7.2–7.4 ppm) and azetidine ring protons (δ ~3.5–4.0 ppm).

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Q. How can researchers assess the purity of this compound during synthesis?

- Methodological Answer :

- HPLC : Use reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm) to quantify impurities.

- TLC : Monitor reaction progress using silica-gel plates and a solvent system like ethyl acetate/hexane (3:7).

- Elemental analysis : Confirm elemental composition (C, H, N, F) within ±0.4% of theoretical values .

Advanced Research Questions

Q. How should researchers address structural disorder or twinning in X-ray crystallography studies of this compound?

- Methodological Answer : If twinning is observed (common in small-molecule crystals), use SHELXL’s TWIN command to model twin domains. For disorder, apply partial occupancy refinement and restrain bond distances/angles using DFIX or SADI instructions. Validate refinement stability with R-factor convergence (<5% difference between R₁ and wR₂) .

Q. What strategies can resolve contradictions in biological activity data (e.g., IC₅₀ variability) for analogs of this compound?

- Methodological Answer :

- Dose-response validation : Repeat assays in triplicate under standardized conditions (e.g., fixed cell lines, incubation time).

- Structural analogs analysis : Compare substituent effects using data from imidazolopiperazine analogs (e.g., electron-withdrawing groups like 4-Fluorophenyl enhance activity against 3D7 malaria strains) .

- QSAR modeling : Build artificial neural networks (ANNs) to correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values, identifying outliers for re-evaluation .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., USP14 deubiquitinase) to predict binding affinity and identify steric clashes.

- ADMET prediction : Use tools like SwissADME to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions. Adjust substituents (e.g., pyrimidine ring methylation) to reduce metabolic liability .

Q. What experimental approaches validate the proposed mechanism of action for this compound in enzyme inhibition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.